3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclo[3.2.1]octane core, which is known for its rigidity and stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is typically carried out under thermal conditions or using a Lewis acid catalyst.
Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Amide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an amine (3-methoxyaniline) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for designing new drugs, particularly those targeting the central nervous system due to its bicyclic structure.
Materials Science: Its rigid structure makes it a potential candidate for developing new materials with specific mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of bicyclic compounds with biological macromolecules.
Industrial Applications: Its derivatives may find use in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The bicyclic structure may allow it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxy groups could participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Bicyclo[3.2.1]octane derivatives: Compounds with the same bicyclic core but different substituents.
Uniqueness
3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to the combination of its bicyclic core and methoxyphenyl substituents. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its rigidity and stability make it a valuable scaffold for drug design, while the methoxy groups provide sites for further functionalization.
Properties
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-5-3-4-11(8-14)17-16(19)18-12-6-7-13(18)10-15(9-12)21-2/h3-5,8,12-13,15H,6-7,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMNDTQYUJLJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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